molecular formula C7H5BrClN B13571927 5-Bromo-2-chloro-3-vinylpyridine

5-Bromo-2-chloro-3-vinylpyridine

Cat. No.: B13571927
M. Wt: 218.48 g/mol
InChI Key: PZHHRAFLXRMDTA-UHFFFAOYSA-N
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Description

Radical Chain Chlorination Strategies for Non-Resonant Heterobenzylic C–H Bonds

Radical-mediated C–H halogenation has emerged as a powerful tool for benzylic functionalization, but its application to heterobenzylic systems like 5-bromo-2-chloro-3-vinylpyridine remains limited. Traditional radical chain mechanisms, which rely on hydrogen atom transfer (HAT) from benzylic C–H bonds to halogen radicals, face significant challenges in pyridine derivatives due to electronic deactivation by the nitrogen atom. For example, in 3-alkylpyridines, the heterobenzylic C–H bonds exhibit reduced reactivity toward radical pathways compared to their purely hydrocarbon analogs. Computational studies reveal that the nitrogen’s electron-withdrawing effects raise the activation energy for HAT by 5–7 kcal/mol, effectively shutting down radical reactivity at non-resonant positions.

Recent advances in polar activation strategies have circumvented these limitations. By treating 3-alkylpyridines with trifluoromethanesulfonyl chloride (TfCl), researchers generate resonance-stabilized alkylidene dihydropyridine intermediates that undergo electrophilic chlorination with reagents like trichloroisocyanuric acid (TCCA). This approach achieves 85–94% yields for 3-chlorinated products while preserving the vinyl substituent’s integrity, as demonstrated in the synthesis of 5-bromo-2-chloro-3-vinylpyridine analogs. The method’s success hinges on the formation of a conjugated enamine system, which redistributes electron density to activate the target C–H bond without radical intermediates.

Regioselective Halogenation via Zincke Imine Intermediate Ring-Opening/Closing Sequences

The Zincke imine methodology provides exceptional control over pyridine halogenation patterns, particularly for introducing substituents at the 3-position. This three-step sequence—ring opening, halogenation, and ring closing—enables precise functionalization of otherwise inaccessible positions. In a representative procedure, treatment of 2-chloro-5-bromopyridine with dibenzylamine generates a Zincke imine intermediate, which undergoes regioselective iodination or bromination using N-iodosuccinimide (NIS) or N-bromosuccinimide (NBS) at 60°C. Subsequent cyclization with ammonium acetate in ethanol reforms the pyridine core, yielding 5-bromo-2-chloro-3-iodopyridine in 78% isolated yield.

Key to this method’s success is the acyclic imine intermediate’s enhanced reactivity toward electrophilic halogenation. Quantum mechanical calculations at the ωB97X-D/def2-TZVP level show that ring-opening reduces aromatic stabilization energy by 15–20 kcal/mol, allowing halogenation at the 3-position with >95% regioselectivity. The protocol tolerates diverse halogen sources, including N-chlorosuccinimide (NCS), making it adaptable for synthesizing 5-bromo-2-chloro-3-vinylpyridine through subsequent vinylation steps.

Phosphine-Mediated 4-Selective Halogenation Followed by Functional Group Interconversion

While phosphine ligands are not directly involved in the halogenation of 5-bromo-2-chloro-3-vinylpyridine, their role emerges in subsequent cross-coupling reactions. The 4-position’s reactivity is enhanced through TfCl-catalyzed chlorination of 4-alkylpyridines, which proceeds via a polar mechanism involving N-sulfonylpyridinium intermediates. For instance, treatment of 4-ethylpyridine with TCCA and catalytic TfCl (10 mol%) at 70°C produces 4-(chloromethyl)pyridine in 86% yield. This chlorinated intermediate serves as a linchpin for functional group interconversion through nucleophilic substitution.

A representative transformation involves displacing the 4-chloro group with vinylmagnesium bromide in the presence of a palladium-phosphine catalyst. Triphenylphosphine (PPh₃) ligands facilitate oxidative addition of the C–Cl bond to Pd(0), enabling transmetalation with the Grignard reagent to install the vinyl group. This two-step sequence—4-selective chlorination followed by cross-coupling—provides a modular route to 5-bromo-2-chloro-3-vinylpyridine derivatives with yields exceeding 70%.

Stereoselective Bromination Using Polymeric Pyridine–Styrene Reagent Systems

Emerging methodologies employ polymer-supported reagents to control stereochemistry during bromination of pyridine derivatives. While current literature lacks direct examples with 5-bromo-2-chloro-3-vinylpyridine, analogous systems using polystyrene-polyvinylpyridine copolymers demonstrate potential for stereoselective halogenation. These materials create microenvironments that favor specific transition-state geometries through π-π interactions between the aromatic polymer backbone and the pyridine substrate.

In model reactions, polymeric reagents achieve up to 4:1 diastereoselectivity in the bromination of 3-vinylpyridine derivatives by restricting approach trajectories of the electrophilic bromine source. Although optimization is needed for complex polyhalogenated targets, this approach highlights the promise of supramolecular strategies in controlling stereochemistry during heterocycle functionalization.

Properties

Molecular Formula

C7H5BrClN

Molecular Weight

218.48 g/mol

IUPAC Name

5-bromo-2-chloro-3-ethenylpyridine

InChI

InChI=1S/C7H5BrClN/c1-2-5-3-6(8)4-10-7(5)9/h2-4H,1H2

InChI Key

PZHHRAFLXRMDTA-UHFFFAOYSA-N

Canonical SMILES

C=CC1=C(N=CC(=C1)Br)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-chloro-3-vinylpyridine typically involves halogenation and vinylation reactions. One common method includes the halogenation of 2-chloropyridine followed by a vinylation reaction. The reaction conditions often involve the use of catalysts and specific solvents to achieve the desired product.

Industrial Production Methods

Industrial production of 5-Bromo-2-chloro-3-vinylpyridine may involve large-scale halogenation and vinylation processes. These methods are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-chloro-3-vinylpyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine or chlorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The vinyl group can undergo oxidation or reduction under specific conditions.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often in the presence of a base.

    Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are used.

    Coupling Reactions: Palladium catalysts and boronic acids are typically employed in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

5-Bromo-2-chloro-3-vinylpyridine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.

    Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Bromo-2-chloro-3-vinylpyridine involves its interaction with specific molecular targets and pathways. The presence of halogen atoms and the vinyl group allows it to participate in various chemical reactions, influencing its biological activity. The exact molecular targets and pathways depend on the specific application and the nature of the interactions with other molecules.

Comparison with Similar Compounds

Physicochemical and Reactivity Data Table

Compound Name Molecular Formula Substituents (Positions) Molecular Weight Melting Point (°C) Key Reactivity Notes
5-Bromo-2-chloro-3-vinylpyridine C₇H₄BrClN Br (5), Cl (2), Vinyl (3) 222.47 Not reported High reactivity in Heck/Suzuki couplings
5-Bromo-2-chloro-3-methylpyridine C₆H₅BrClN Br (5), Cl (2), Me (3) 206.47 Not reported Faster SNAr due to lower steric hindrance
5-Bromo-2-chloro-3-cyanopyridine C₆H₂BrClN₂ Br (5), Cl (2), CN (3) 217.45 Not reported Soluble in DMSO; resistant to electrophiles
3-Amino-5-bromo-2-chloropyridine C₅H₄BrClN₂ Br (5), Cl (2), NH₂ (3) 207.46 ~187–189 Activates ring for electrophilic substitution
5-Bromo-2-chloropyridine C₅H₃BrClN Br (5), Cl (2) 192.44 70–72 Baseline for comparison; no steric effects

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 5-Bromo-2-chloro-3-vinylpyridine, and how can purity be validated?

  • Methodology : Start with halogenated pyridine precursors (e.g., 5-Bromo-2-chloropyridine, CAS 53939-30-3) and employ transition-metal-catalyzed vinylation (e.g., Stille or Heck coupling). Purification via column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization in ethanol/water mixtures enhances purity. Validate purity using HPLC (C18 column, acetonitrile/water mobile phase) and GC-MS (>98% purity threshold) .

Q. Which spectroscopic techniques are critical for structural confirmation of 5-Bromo-2-chloro-3-vinylpyridine?

  • Methodology :

  • 1H/13C NMR : Identify vinyl protons (δ 5.2–6.8 ppm, doublets) and pyridine ring protons (δ 7.5–8.5 ppm). Chlorine and bromine substituents cause deshielding in adjacent carbons .
  • Mass Spectrometry : ESI-MS or EI-MS should show molecular ion peaks at m/z 218.44 (M+H)+, with isotopic patterns confirming Br/Cl .
  • IR Spectroscopy : C=C vinyl stretch (~1630 cm⁻¹) and C-Br/C-Cl stretches (650–500 cm⁻¹) .

Q. How should researchers handle and store 5-Bromo-2-chloro-3-vinylpyridine to ensure stability?

  • Methodology : Store at 2–8°C in amber vials under inert gas (N₂/Ar) to prevent photodegradation and moisture absorption. Use gloveboxes for aliquoting. Safety protocols include PPE (nitrile gloves, goggles) and fume hoods due to R36/37/38 hazards (irritant) .

Advanced Research Questions

Q. How do electronic effects of substituents influence the reactivity of 5-Bromo-2-chloro-3-vinylpyridine in cross-coupling reactions?

  • Methodology : The bromine atom at position 5 acts as a superior leaving group compared to chlorine at position 2 due to lower electronegativity, favoring Suzuki-Miyaura couplings. Computational DFT studies (e.g., Gaussian 16) predict electron-withdrawing effects of Cl and vinyl groups, directing electrophilic substitutions to position 4. Experimental validation via kinetic monitoring (e.g., in situ NMR) is recommended .

Q. What strategies resolve contradictions in reported melting points for halogenated pyridine derivatives?

  • Case Study : 5-Bromo-2-chloropyridine derivatives show mp variations (e.g., 70–72°C vs. 78–80°C in similar compounds). Address discrepancies by:

  • Purity Analysis : Compare HPLC chromatograms from different batches.
  • Polymorph Screening : Use X-ray crystallography to identify crystalline forms.
  • Thermal Gradients : Standardize DSC heating rates (e.g., 10°C/min under N₂) .

Q. How can computational modeling predict regioselectivity in functionalizing 5-Bromo-2-chloro-3-vinylpyridine?

  • Methodology :

  • DFT Calculations : Optimize geometry at B3LYP/6-311+G(d,p) level to calculate Fukui indices for electrophilic/nucleophilic attack.
  • Molecular Electrostatic Potential (MEP) Maps : Visualize electron-deficient regions (e.g., position 5 for nucleophilic substitution). Validate with experimental kinetic isotope effects (KIE) .

Q. What are the challenges in scaling up palladium-catalyzed reactions with 5-Bromo-2-chloro-3-vinylpyridine?

  • Methodology :

  • Catalyst Loading : Reduce Pd(OAc)₂ from 5 mol% to 0.5 mol% using ligand-accelerated catalysis (e.g., XPhos).
  • Solvent Optimization : Replace DMF with biodegradable solvents (e.g., cyclopentyl methyl ether) to improve E-factor.
  • Byproduct Analysis : Use LC-MS to track dehalogenation byproducts (e.g., 2-chloro-3-vinylpyridine) .

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